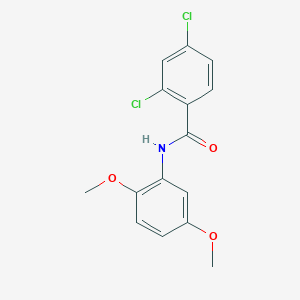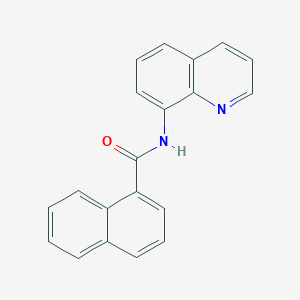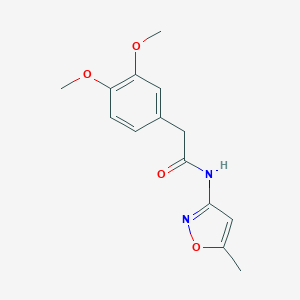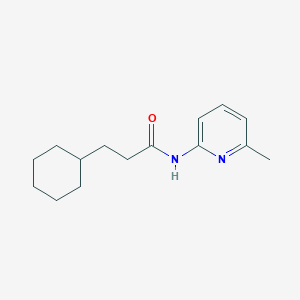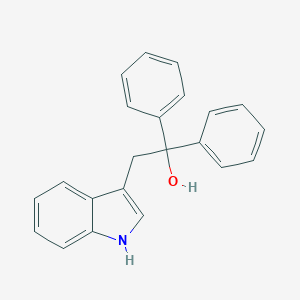
2-(1H-indol-3-yl)-1,1-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-1,1-diphenylethanol is a synthetic compound that belongs to the family of diarylethanes. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of extensive research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-1,1-diphenylethanol is not fully understood. It is believed to exert its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-indol-3-yl)-1,1-diphenylethanol in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of future directions for research on 2-(1H-indol-3-yl)-1,1-diphenylethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects. In addition, research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved properties.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-1,1-diphenylethanol involves the reaction of indole-3-carboxaldehyde with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 60%.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
|---|---|
Formule moléculaire |
C22H19NO |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18,19-11-5-2-6-12-19)15-17-16-23-21-14-8-7-13-20(17)21/h1-14,16,23-24H,15H2 |
Clé InChI |
MEUKPODTXKAQHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)


